(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone
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Overview
Description
“(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can undergo acetylation in the presence of a base followed by nucleophilic substitution . The specific chemical reactions that “this compound” can undergo are not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .Scientific Research Applications
Synthesis of Bioactive Molecules
The benzo[d]thiazol moiety is a key heterocyclic component prevalent in many bioactive compounds and synthetic drugs . This compound can be used in the synthesis of novel molecules that combine pharmacophores to enhance bioactive properties. It’s particularly useful in creating derivatives with potential anticancer, antiviral, antiparkison, antimicrobial, and anti-inflammatory activities .
Antidepressant and Anticonvulsant Effects
Derivatives of benzo[d]thiazol have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . The compound could be used to develop new derivatives that may act on the central nervous system to treat depression and epilepsy .
Optoelectronics and Analytical Tools
The compound’s properties can influence the excited state intramolecular proton transfer (ESIPT) reaction, which is significant in the development of optoelectronic devices and analytical tools . Its behavior in different solvent polarities can be studied to optimize performance in these applications .
Anti-Parkinsonian Agents
The compound has been used in the design and synthesis of derivatives that act as anti-Parkinsonian agents . These derivatives can improve pharmacological profiles in models of Parkinson’s disease, offering a promising avenue for therapeutic development .
Marine Natural Products Synthesis
Benzo[d]thiazol derivatives are found in marine natural products, which have diverse biological activities. The compound can be used to synthesize these derivatives, contributing to the discovery of new drugs with unique mechanisms of action .
Mechanism of Action
Target of Action
The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex molecule that contains both a benzothiazole and an imidazole moiety . These moieties are known to interact with a variety of biological targets.
Mode of Action
Compounds containingbenzothiazole and imidazole moieties have been reported to exhibit a broad range of biological activities . They can interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
Compounds containingbenzothiazole and imidazole moieties are known to affect a variety of biochemical pathways . For instance, they can inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins .
Result of Action
Compounds containingbenzothiazole and imidazole moieties have been reported to induce various cellular responses . For instance, they can induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and induce mitochondrial dysfunction, leading to cell apoptosis .
Future Directions
Benzothiazole derivatives are a promising class of compounds in medicinal chemistry due to their wide range of biological activities . Future research could focus on the design and synthesis of new benzothiazole derivatives with improved pharmacological profiles. Additionally, more detailed studies on the mechanism of action and safety profile of these compounds could also be beneficial.
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-15-12(5-4-8-18-15)16(21)20-9-11(10-20)23-17-19-13-6-2-3-7-14(13)24-17/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVQMWLUIRPVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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